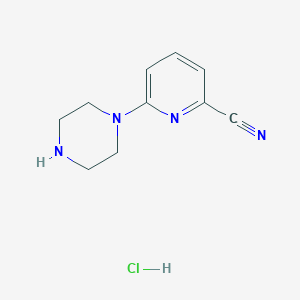

![molecular formula C19H20ClFN4O2S2 B2491142 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide CAS No. 338954-01-1](/img/structure/B2491142.png)

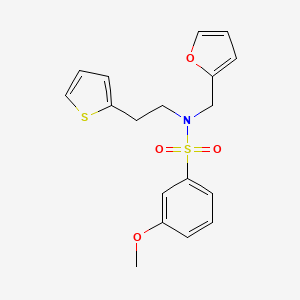

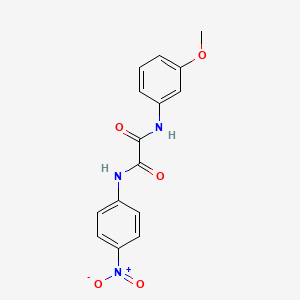

4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

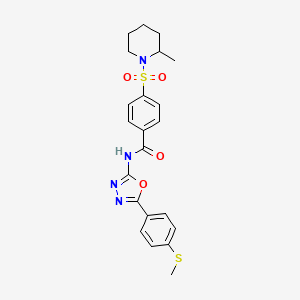

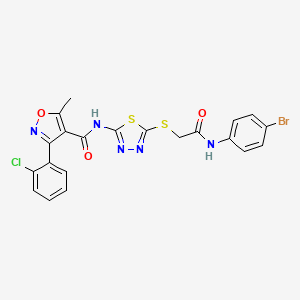

The synthesis of benzenesulfonamide derivatives, including compounds similar to the one , often involves reactions that introduce sulfonamide groups into aromatic rings or heterocycles. These processes may include steps such as sulfonation, activation of halogenated precursors, and nucleophilic substitution reactions. For instance, the synthesis of novel sulfanilamide-derived 1,2,3-triazoles showcases a methodology that could be adapted for the synthesis of complex benzenesulfonamide compounds, utilizing 1,3-dipolar cycloaddition and confirmed through various spectroscopic methods (Wang, Wan, & Zhou, 2010)(Wang, Wan, & Zhou, 2010).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide provides insights into the spatial arrangement of the molecule, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's reactivity and interactions (Suchetan, Foro, Gowda, & Prakash, 2011)(Suchetan, Foro, Gowda, & Prakash, 2011).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The presence of the sulfonamide group influences the compound's reactivity, making it a versatile intermediate in organic synthesis. For example, the synthesis and bioactivity studies on new benzenesulfonamide derivatives highlight the reactivity of the sulfonamide group in facilitating the formation of compounds with potential anticancer activity (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016)(Gul et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. The synthesis and characterization of specific benzenesulfonamide derivatives can provide data on these properties, aiding in the understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in chemical synthesis and pharmaceutical development. Studies focusing on the inhibition of carbonic anhydrases by benzenesulfonamide derivatives illustrate the application of these compounds in exploring biological pathways and developing therapeutic agents (Garaj, Puccetti, Fasolis, Winum, Montero, Scozzafava, Vullo, Innocenti, & Supuran, 2005)(Garaj et al., 2005).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Research has shown that compounds related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide demonstrate significant antibacterial and antifungal activities. For instance, novel sulfanilamide-derived 1,2,3-triazole compounds, which are structurally related, have been found to exhibit promising antibacterial potency against various strains, except for certain Candida species (Wang, Wan, & Zhou, 2010).

Potential Anticancer Activity

Several studies have synthesized derivatives of similar compounds as potential anticancer agents. For example, 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have shown remarkable activity against human tumor cell lines at low micromolar levels (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives with various functional groups has been studied, providing insights into their structural and chemical properties (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Photodynamic Therapy

Compounds related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesized zinc phthalocyanine derivatives, for instance, have shown good fluorescence properties, high singlet oxygen quantum yield, and potential for Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Tubulin Polymerization Inhibitors

Some derivatives have also been investigated for their role as tubulin polymerization inhibitors, indicating their potential use in antiproliferative therapies against cancer. For example, sulfanilamide-1,2,3-triazole hybrids have exhibited moderate to potent activity against cancer cell lines, with certain compounds showing significant inhibitory effects (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).

Carbonic Anhydrase Inhibition

Research has also focused on the inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes. Sulfonamide derivatives, including those structurally related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide, have been found to inhibit carbonic anhydrase isozymes, suggesting their potential application in treating diseases like cancer (Garaj et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[1-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4O2S2/c1-3-25-18(13(2)24-29(26,27)17-9-7-15(20)8-10-17)22-23-19(25)28-12-14-5-4-6-16(21)11-14/h4-11,13,24H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEULPDTSNVMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)